molecular formula C10H7ClN2O2S B3483408 (5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Cat. No.: B3483408
M. Wt: 254.69 g/mol
InChI Key: QPPKFWZVPAFCGW-YWEYNIOJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, an amino group, and a chlorohydroxyphenyl moiety. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one typically involves the condensation of 3-chloro-4-hydroxybenzaldehyde with thiosemicarbazide under acidic or basic conditions. The reaction proceeds through the formation of a Schiff base intermediate, which then cyclizes to form the thiazole ring. The reaction conditions, such as temperature, solvent, and pH, can significantly influence the yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: The chlorohydroxyphenyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to inhibit key enzymes or disrupt cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar aromatic structures but differ in the substitution pattern and functional groups.

    Cresols: These are methylphenol derivatives with similar phenolic structures but lack the thiazole ring and amino group.

Uniqueness

What sets (5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one apart is its unique combination of a thiazole ring, an amino group, and a chlorohydroxyphenyl moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O2S/c11-6-3-5(1-2-7(6)14)4-8-9(15)13-10(12)16-8/h1-4,14H,(H2,12,13,15)/b8-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPKFWZVPAFCGW-YWEYNIOJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=C2C(=O)N=C(S2)N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C\2/C(=O)N=C(S2)N)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 2
Reactant of Route 2
(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 3
(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 4
(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 5
(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one
Reactant of Route 6
(5Z)-2-amino-5-[(3-chloro-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.